molecular formula C15H16N4O B11992179 N'-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11992179
M. Wt: 268.31 g/mol
InChI Key: IABHZYFXUKMTDT-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of cyclopentanone with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique cyclopentylidene group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-(cyclopentylideneamino)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H16N4O/c20-15(19-16-12-8-4-5-9-12)14-10-13(17-18-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18)(H,19,20)

InChI Key

IABHZYFXUKMTDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C1

Origin of Product

United States

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